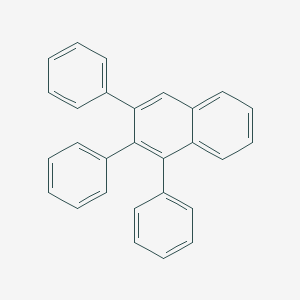![molecular formula C20H10ClNNa2O8S3 B154286 Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate CAS No. 10169-52-5](/img/structure/B154286.png)
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate, also known as Indoxyl sulphate, is a chemical compound that has been studied extensively in scientific research. It is a metabolite of tryptophan, which is produced by intestinal bacteria, and has been shown to have both biochemical and physiological effects on the body.
作用機序
The mechanism of action of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is not fully understood, but it is believed to be due to its ability to activate the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce oxidative stress, inflammation, and fibrosis in various organs, including the kidneys, liver, and heart. It has also been shown to have a role in the regulation of blood pressure and the development of insulin resistance.
実験室実験の利点と制限
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has a number of advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. One limitation is that it can be difficult to obtain large quantities of pure Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate for experiments. Another limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro.
将来の方向性
There are a number of future directions for research on Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. One area of interest is the role of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate in the development of chronic kidney disease and cardiovascular disease. Another area of interest is the potential use of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate as a biomarker for these diseases. Additionally, there is interest in developing drugs that can target the AhR pathway and modulate the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. Finally, there is interest in studying the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate on other organs and systems in the body.
合成法
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is synthesized by the oxidation of indoxyl, which is produced from the metabolism of tryptophan by intestinal bacteria. The oxidation is usually carried out using potassium permanganate or hydrogen peroxide. The resulting product is then treated with sodium hydroxide to form the disodium salt of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate.
科学的研究の応用
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been extensively studied in scientific research, particularly in the field of nephrology. It has been shown to have a role in the pathogenesis of chronic kidney disease and cardiovascular disease. It has also been studied in cancer research, where it has been shown to have a role in the proliferation and apoptosis of cancer cells.
特性
CAS番号 |
10169-52-5 |
|---|---|
製品名 |
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate |
分子式 |
C20H10ClNNa2O8S3 |
分子量 |
569.9 g/mol |
IUPAC名 |
disodium;[2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C20H12ClNO8S3.2Na/c21-13-6-3-4-10-8-9-12-18(30-33(26,27)28)20(31-19(12)15(10)13)16-17(29-32(23,24)25)11-5-1-2-7-14(11)22-16;;/h1-9,22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChIキー |
VQNHJDZRCIAIHS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
その他のCAS番号 |
10169-52-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

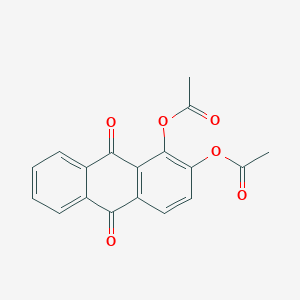
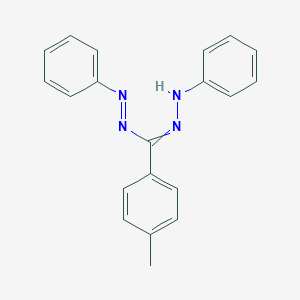
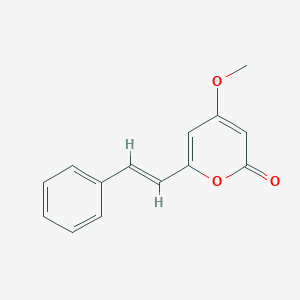



![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
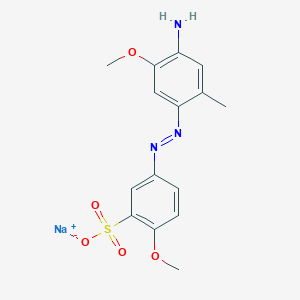
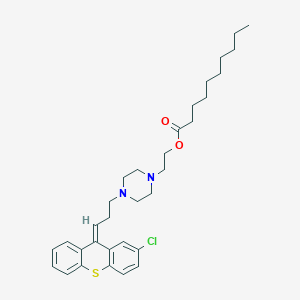
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
